![molecular formula C18H23NO3 B3103229 (4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one CAS No. 143415-28-5](/img/structure/B3103229.png)
(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one
Overview
Description
(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one is a type of oxazolidinone compound, which is a type of heterocyclic compound that is composed of an oxazolidinone ring system. This compound is used in a variety of scientific research applications due to its unique properties and structure.
Scientific Research Applications
Synthesis and Chemical Properties
Oxazolidinones, including derivatives like "(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one", serve as crucial intermediates in synthetic organic chemistry. They are employed in the construction of complex molecules due to their ability to act as chiral auxiliaries and ligands, facilitating stereocontrolled synthetic processes. The synthesis of oxazolidinone derivatives often involves cyclization reactions and enolate alkylations, demonstrating high diastereoselectivity and enabling the creation of stereochemically rich compounds (Seebach & Fadel, 1985). These compounds exhibit varied conformations and weak intermolecular interaction networks, contributing to their diverse chemical behaviors and applications in synthetic methodologies (Hattab et al., 2010).
Role in Medicinal Chemistry and Drug Discovery
Oxazolidinone derivatives are explored for their potential biological activities, with research focusing on the design and evaluation of new compounds bearing oxazolidin-2-one scaffolds for antimicrobial properties and other pharmacological activities. Their ability to inhibit biofilm formation, especially in resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), positions them as promising candidates for the development of new antimicrobial agents. Investigations into the biological functions of these compounds have shown significant potential in addressing bacterial resistance mechanisms (Edwards, Shymanska, & Pierce, 2017).
Applications in the Development of Novel Compounds
The structural versatility of oxazolidinone derivatives enables their use in the synthesis of a wide array of novel compounds, including heterocycles and molecules with quaternary stereocenters. This flexibility facilitates the construction of complex molecular architectures, such as benzoxazoles, benzothiazoles, and carbazoles, through efficient and regioselective synthetic pathways. The application of oxazolidin-2-one-promoted reactions in these syntheses highlights the compound's role in advancing organic synthesis and contributing to the discovery of new molecules with potential therapeutic uses (Ma & Jiang, 2008).
properties
IUPAC Name |
(4S)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(11-10-14-6-4-5-7-14)19-16(13-22-18(19)21)12-15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXZRKUEKAWUDO-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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